molecular formula C12H24N2O2 B14234647 N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine CAS No. 207348-63-8

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine

Cat. No.: B14234647
CAS No.: 207348-63-8
M. Wt: 228.33 g/mol
InChI Key: UTFONDPKLKJUJW-UHFFFAOYSA-N
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Description

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.5]decane moiety linked to a propane-1,3-diamine backbone. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine typically involves multiple steps, starting with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal . The resulting intermediate is then subjected to further functionalization to introduce the propane-1,3-diamine moiety. This can involve reactions such as aminocarbonylation, where an iodoalkene intermediate is reacted with a diamine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine stands out due to its combination of the spirocyclic structure and the propane-1,3-diamine moiety. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

207348-63-8

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C12H24N2O2/c13-7-4-8-14-9-11-10-15-12(16-11)5-2-1-3-6-12/h11,14H,1-10,13H2

InChI Key

UTFONDPKLKJUJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNCCCN

Origin of Product

United States

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